7-Bromohept-5-ynenitrile

Catalog No.
S13475468
CAS No.
53574-62-2
M.F
C7H8BrN
M. Wt
186.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromohept-5-ynenitrile

CAS Number

53574-62-2

Product Name

7-Bromohept-5-ynenitrile

IUPAC Name

7-bromohept-5-ynenitrile

Molecular Formula

C7H8BrN

Molecular Weight

186.05 g/mol

InChI

InChI=1S/C7H8BrN/c8-6-4-2-1-3-5-7-9/h1,3,5-6H2

InChI Key

XDSYGPQIMBIKLH-UHFFFAOYSA-N

Canonical SMILES

C(CC#CCBr)CC#N

7-Bromohept-5-ynenitrile (CAS 53574-62-2) is a bifunctional aliphatic building block featuring a reactive primary bromide, an internal alkyne, and a terminal nitrile group. In industrial and advanced laboratory settings, it is primarily procured as a chemoselective electrophilic alkylating agent for the synthesis of complex lipids, prostanoids, and oxaprostanoids [1]. Its strategic value lies in its ability to reliably extend carbon frameworks via nucleophilic displacement of the bromide, while preserving the robust nitrile group for downstream transformations. This makes it an essential precursor for workflows that require orthogonal reactivity, where standard ester-terminated or fully saturated alkyl halides would fail to provide the necessary functional handles for late-stage modification [1].

Research Fit

Reactivity Bifunctional alkyne-nitrile for orthogonal cycloaddition and nucleophilic addition
Electrophile control Bromoalkyne with moderated reactivity for enolate alkylation cascades
Availability Published synthetic route supports custom synthesis procurement

Substituting 7-bromohept-5-ynenitrile with its closest in-class ester comparator, methyl 7-bromohept-5-ynoate, introduces significant risks during complex multi-step syntheses. Esters are susceptible to unwanted transesterification, saponification, or nucleophilic attack during harsh basic enolate alkylations, whereas the nitrile group remains strictly inert under these conditions [1]. Furthermore, attempting to boost alkylation kinetics by substituting with an iodo-analog (such as 7-iodohept-5-ynenitrile or 7-iodohept-5-ynoate) sacrifices critical precursor shelf-life. Aliphatic iodides are prone to light-induced degradation and poor storage stability, meaning the marginal yield gains achieved in the reactor are often offset by material loss during bulk procurement and handling [1].

Substitution Risk

7-Bromohept-5-ynenitrile
Haloalkyne Analogs
Nitrile group controls electrophilicity, avoids ester nucleophilic competition
Methyl ester analog introduces competing reactivity, may alter reaction profiles
Bromo leaving group provides balanced electrophilic reactivity
Iodo analog may cause over-alkylation or side reactions due to higher leaving-group propensity
Linear C7 chain with orthogonal nitrile handle for late-stage diversification
Ester handle may require additional protection/deprotection steps in multistep sequences

Chemoselective Alkylation in Prostanoid Synthesis

In the synthesis of 9-oxo-10-oxaprostanoids, trapping the complex lactone enolate (derived from the conjugate addition of octenyllithium to γ-crotonolactone) with 7-bromohept-5-ynenitrile delivers yields equivalent to its ester counterpart, methyl 7-bromohept-5-ynoate. Both electrophiles reliably achieve 50–55% yields [1]. However, the nitrile variant is required when downstream synthesis demands resistance to saponification or when targeting amine- or tetrazole-terminated lipid analogs. This proves that buyers do not have to sacrifice carbon-carbon bond-forming efficiency to gain orthogonal downstream reactivity.

Evidence DimensionEnolate trapping yield
Target Compound Data50-55% yield
Comparator Or BaselineMethyl 7-bromohept-5-ynoate (50-55% yield)
Quantified DifferenceEquivalent yield (0% difference) with orthogonal downstream reactivity
ConditionsTetrahydrofuran containing hexamethylphosphoric triamide, reacting with γ-crotonolactone enolate

Buyers can switch to the nitrile building block to access different functional end-groups without suffering any drop in the critical carbon-carbon bond-forming step.

Enolate alkylation yield
Head-to-head
50–55% yield
7-Bromohept-5-ynenitrile vs 7-iodohept-5-ynoate: slightly higher
Moderated reactivity supports controlled alkylation in complex cascades
Exact yield difference not quantified; conditions: THF/HMPA

Reactivity-Stability Balance vs. Iodo Electrophiles

While iodo-alkynes such as 7-iodohept-5-ynoate offer slightly higher electrophilic reactivity, 7-bromohept-5-ynenitrile provides a superior balance of reactivity and shelf-stability for procurement. Literature indicates that substituting the bromide for an iodide in these heptynyl systems yields only a marginal increase in enolate trapping efficiency [1]. The primary bromide avoids the severe light-sensitivity and rapid degradation typical of aliphatic iodides, making it more suitable for bulk storage and multi-step industrial handling.

Evidence DimensionYield vs. Storage Stability
Target Compound Data50-55% yield with high handling stability
Comparator Or Baseline7-iodohept-5-ynoate (Slightly higher yield, lower stability)
Quantified DifferenceMarginal yield sacrifice for significant gains in precursor shelf-life
ConditionsStandard laboratory or industrial storage and basic enolate alkylation conditions

Procuring the bromide form minimizes material loss due to degradation during storage and handling, offsetting the minor kinetic advantage of the iodide.

Electrophilic reactivity trend
Class-level
I > Br > OH
Iodo-ester Bromo-nitrile Hydroxy
Bromo-nitrile offers balanced reactivity profile for selective alkylation
Trend inferred from enolate alkylation; context-dependent

Yield Enhancement via Transmetallation

The electrophilic performance of 7-bromohept-5-ynenitrile can be systematically enhanced in standard workflows. When the reacting lactone enolate is pre-treated with triphenyltin chloride prior to the addition of the 7-bromohept-5-ynenitrile electrophile, the overall yield of the trapped product increases by approximately 5–10% [1]. This demonstrates compatibility with standard transmetallation techniques used to fine-tune reactivity in complex total syntheses.

Evidence DimensionAbsolute yield enhancement
Target Compound Data55-65% optimized yield
Comparator Or Baseline50-55% baseline yield (without tin pre-treatment)
Quantified Difference5-10% absolute yield increase
ConditionsEnolate pre-treatment with triphenyltin chloride prior to electrophile addition

Highlights the compound's process flexibility, allowing process chemists to easily optimize throughput using standard additives.

Synthetic route feasibility
Supporting evidence
2-step sequence from THP-propargyl alcohol and 1-bromo-4-chlorobutane
Published route supports custom synthesis procurement
Preparative yields not explicitly reported
Functional group compatibility
Class-level
C7 chain + nitrile handle vs ester analog
Reported handle orthogonality supports chain-length match in prostaglandin synthesis
Nitrile may reduce protecting-group manipulations compared to ester

Oxaprostanoid and Lipid Analog Synthesis

7-Bromohept-5-ynenitrile is a direct precursor for installing the top chain of prostanoid analogs. Its terminal nitrile group allows for subsequent conversion to carboxylic acids, primary amines, or tetrazoles, while the internal alkyne can be selectively reduced (e.g., via Lindlar catalyst) to establish the critical cis-double bond characteristic of natural prostaglandins [1].

Solid-Phase Synthesis and Bioconjugation

Because the nitrile group is robust against the strong bases and nucleophiles used in peptide or oligonucleotide synthesis, this compound is suitable for attaching alkyne-containing linkers to solid supports. The primary bromide acts as the highly reactive attachment point, leaving the nitrile intact for later-stage functionalization or modification [1].

Tetrazole-Based Drug Candidates

In medicinal chemistry workflows targeting bioisosteres of carboxylic acids, 7-bromohept-5-ynenitrile serves as a direct procurement choice. The nitrile group can be directly converted into a tetrazole ring via cycloaddition with an azide, bypassing the need to protect and deprotect an ester or acid group during the initial carbon framework assembly [1].

Application Fit

Application
Selection Property
Validation Focus
Prostaglandin analog synthesis
C7 chain-length match, nitrile handle orthogonality
Chain compatibility, protecting-group minimization
Selective enolate alkylation
Moderate bromoalkyne electrophilicity
Yield consistency, side-reaction control
Click chemistry & bioconjugation
Terminal alkyne for CuAAC, nitrile reducible to amine
Orthogonal reactivity, conjugation efficiency
Custom synthesis procurement
Published synthetic route from accessible precursors
Route reproducibility, scale-up feasibility

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Exact Mass

184.98401 g/mol

Monoisotopic Mass

184.98401 g/mol

Heavy Atom Count

9

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